

Preclinical Showdown: A Comparative Analysis of BMS-663749 Lysine and Fostemsavir

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Compound of Interest

Compound Name: BMS-663749 lysine

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In the landscape of antiretroviral drug development, HIV-1 attachment inhibitors represent a critical class of therapeutics that block the initial interaction between the virus and host cells. This guide provides a detailed preclinical comparison of two notable investigational drugs in this class: BMS-663749 lysine and fostemsavir. While both are prodrugs designed to improve oral bioavailability, they deliver different active compounds that target the HIV-1 envelope glycoprotein gp120. BMS-663749 lysine is the prodrug of BMS-488043, an earlier-generation attachment inhibitor. Fostemsavir (BMS-663068) is the prodrug of temsavir (BMS-626529), a more potent and later-generation compound. This comparison will focus on the preclinical profiles of their respective active forms, BMS-488043 and temsavir (BMS-626529), to provide researchers, scientists, and drug development professionals with a comprehensive understanding of their relative performance.

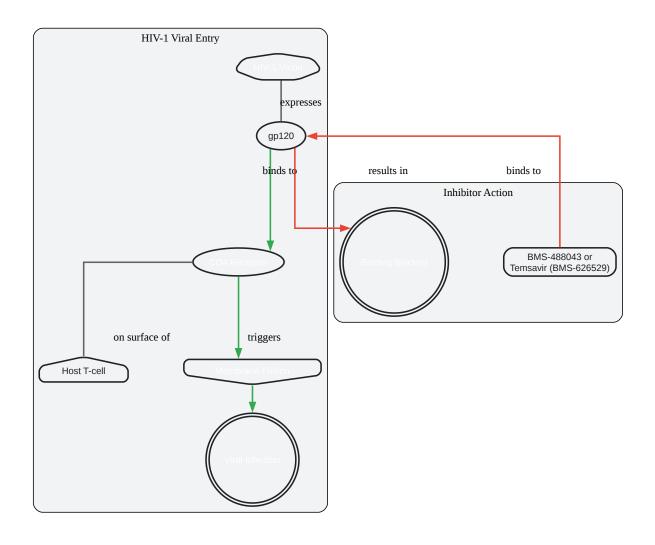
Mechanism of Action: Targeting HIV-1 Entry

Both BMS-488043 and temsavir are small-molecule inhibitors that bind to a pocket within the HIV-1 gp120 glycoprotein.[1] This binding event prevents the conformational changes in gp120 that are necessary for its interaction with the primary host cell receptor, CD4.[1] By blocking this initial attachment, these inhibitors effectively halt the first step of the viral entry process, preventing subsequent fusion of the viral and cellular membranes.

While sharing a common target, the evolution from BMS-488043 to temsavir brought significant improvements in potency and pharmacokinetic properties.[2] Temsavir was developed through



extensive structure-activity relationship (SAR) studies to optimize its interaction with the gp120 binding pocket, resulting in enhanced antiviral activity.[2]





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Mechanism of Action of HIV-1 Attachment Inhibitors.

Comparative Antiviral Activity

Preclinical studies have demonstrated that temsavir (BMS-626529) possesses significantly greater antiviral potency than its predecessor, BMS-488043. This enhanced activity is observed across a range of HIV-1 laboratory strains and clinical isolates.

Compound	HIV-1 Strain	EC50 (nM)	Fold Improvement (vs. BMS-488043)
BMS-488043	LAI	4.1 ± 1.8	-
Temsavir (BMS-626529)	LAI	0.7 ± 0.4	~6x
BMS-488043	JRFL	-	-
Temsavir (BMS-626529)	JRFL	-	~7.5x
BMS-488043	Bal	-	-
Temsavir (BMS-626529)	Bal	-	~14x
BMS-488043	89.6	-	-
Temsavir (BMS-626529)	89.6	-	~15x
BMS-488043	MN	-	-
Temsavir (BMS- 626529)	MN	-	>67x

Table 1: Comparative Antiviral Potency against Laboratory HIV-1 Strains. Data compiled from in vitro antiviral assays.[3]



Against a panel of 22 subtype B clinical isolates, temsavir consistently demonstrated lower EC50 values compared to BMS-488043.[4] The median EC50 for temsavir against 40 subtype B viruses was 0.65 nM, while for BMS-488043 against 22 subtype B viruses, it was 39.8 nM.[3]

Binding Affinity to gp120

The enhanced antiviral potency of temsavir is directly correlated with its improved binding affinity for the gp120 envelope glycoprotein. In vitro binding assays have quantified this difference.

Compound	Binding Affinity (Kd, nM)	Dissociation Half-life (min)
BMS-488043	19 ± 1	43
Temsavir (BMS-626529)	0.83 ± 0.08	458 ± 67

Table 2: Comparative Binding Affinity and Dissociation from gp120. Data from direct binding assays using purified gp120.[3]

Temsavir exhibits an approximately 23-fold improvement in binding affinity to soluble gp120 compared to BMS-488043.[3] Furthermore, temsavir dissociates from gp120 much more slowly, with a half-life that is over 10 times longer than that of BMS-488043.[3] This prolonged interaction likely contributes to its superior and more sustained antiviral effect.

Resistance Profile

The development of drug resistance is a critical consideration for all antiretroviral agents. In vitro resistance selection studies have identified key mutations in the gp120 protein that confer reduced susceptibility to both BMS-488043 and temsavir.



Mutation Position in gp120	Associated with Resistance to
V68	BMS-488043
L116	BMS-488043, Temsavir
A204D	Temsavir
T257	BMS-488043
S375	BMS-488043, Temsavir
F382	BMS-488043
W427	BMS-488043
M426	BMS-488043, Temsavir
M434	Temsavir
M475	Temsavir
V506M	Temsavir

Table 3: Key Resistance-Associated Mutations in gp120. Mutations identified through in vitro selection and analysis of clinical isolates.[5][6][7]

While some resistance mutations affect both compounds, the improved potency of temsavir is thought to provide a higher barrier to the development of resistance compared to BMS-488043. [2] Notably, HIV-1 clade AE viruses have shown intrinsic resistance to both compounds.[2]

In Vitro Combination Studies

To assess their potential role in combination antiretroviral therapy, in vitro studies have evaluated the interaction of temsavir with other classes of antiretroviral drugs. These studies have shown that temsavir demonstrates additive or synergistic effects when combined with various approved antiretrovirals, with no evidence of antagonism.[8] This suggests that fostemsavir could be a valuable component of combination regimens for treatment-experienced patients.

Experimental Protocols



Antiviral Activity Assay (Single-Cycle Infection Assay)

This assay quantifies the ability of a compound to inhibit viral entry in a single round of infection.



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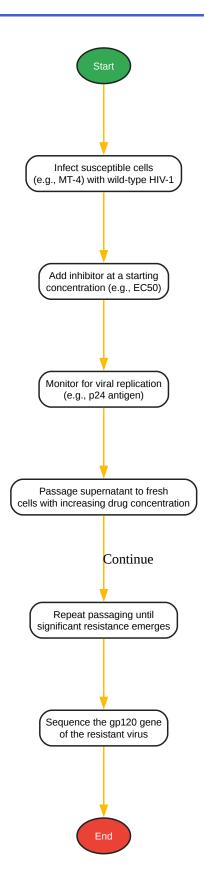
Workflow for a Single-Cycle HIV-1 Infection Assay.

- Cell Preparation: TZM-bl cells, which express CD4, CCR5, and CXCR4 and contain a Tatresponsive luciferase reporter gene, are seeded in 96-well plates.[9]
- Compound Preparation: Test compounds (BMS-488043 or temsavir) are serially diluted to a range of concentrations.
- Infection: The diluted compounds are added to the cells, followed by the addition of a fixed amount of Env-pseudotyped HIV-1. These pseudoviruses are capable of a single round of infection.[9]
- Incubation: The plates are incubated for 48-72 hours to allow for viral entry and expression of the luciferase reporter gene.[10]
- Data Acquisition: Luciferase activity is measured using a luminometer.
- Analysis: The 50% effective concentration (EC50), the concentration of the drug that inhibits
 50% of viral infection, is calculated from the dose-response curve.

In Vitro Resistance Selection Assay

This assay is designed to identify mutations that arise under drug pressure.





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Workflow for In Vitro HIV-1 Resistance Selection.



- Initial Infection: A susceptible T-cell line (e.g., MT-4 cells) is infected with a wild-type HIV-1 strain.[11]
- Drug Application: The infected cells are cultured in the presence of the test compound at a starting concentration typically around its EC50.[12]
- Monitoring: Viral replication is monitored by measuring p24 antigen levels in the culture supernatant.[12]
- Passaging: When viral replication is detected, the culture supernatant is used to infect fresh cells in the presence of an increased concentration of the drug.[13]
- Dose Escalation: This process of passaging and dose escalation is repeated until the virus can replicate at significantly higher drug concentrations, indicating the development of resistance.[13]
- Genotypic Analysis: Viral RNA is extracted from the resistant virus, and the gp120 gene is sequenced to identify mutations responsible for the resistant phenotype.

Conclusion

The preclinical data clearly demonstrates that temsavir (BMS-626529), the active form of fostemsavir, represents a significant advancement over the earlier-generation attachment inhibitor BMS-488043, the active form of **BMS-663749 lysine**. Temsavir exhibits substantially greater antiviral potency, driven by a higher binding affinity and a longer dissociation half-life from its target, the HIV-1 gp120 glycoprotein. While both compounds share a similar mechanism of action and are affected by some of the same resistance mutations, the superior profile of temsavir suggests a higher barrier to resistance. These findings underscore the successful optimization of this class of HIV-1 attachment inhibitors, leading to the development of fostemsavir as a promising therapeutic option for individuals with multi-drug resistant HIV-1 infection.

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